molecular formula C24H22N2O B2910352 3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide CAS No. 329738-04-7

3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide

Cat. No.: B2910352
CAS No.: 329738-04-7
M. Wt: 354.453
InChI Key: IZHATYUECLDGIY-UHFFFAOYSA-N
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Description

3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This particular compound features an anthracene moiety, a cyano group, and a cyclohexyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an anthracene derivative and a cyano-substituted prop-2-enamide.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexylamine reacts with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of high-purity reagents and solvents, along with optimized reaction parameters such as temperature, pressure, and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The enamide can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Amine-substituted enamides.

    Substitution: Various substituted enamides depending on the nucleophile used.

Scientific Research Applications

3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. The cyano group can form hydrogen bonds with amino acid residues in enzymes, inhibiting their activity. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-anthracen-9-yl-2-cyano-N-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (E)-3-anthracen-9-yl-2-cyano-N-methylprop-2-enamide: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

(E)-3-anthracen-9-yl-2-cyano-N-cyclohexylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c25-16-19(24(27)26-20-10-2-1-3-11-20)15-23-21-12-6-4-8-17(21)14-18-9-5-7-13-22(18)23/h4-9,12-15,20H,1-3,10-11H2,(H,26,27)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHATYUECLDGIY-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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